Cas no 23853-09-0 (DAMPA Methyl Ester)

DAMPA Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]-, methyl ester
- DAMPA Methyl Ester
- DAMPA METHYL ESTER,BROWN SOLID
- methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
- 4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoic acid methyl ester
- 4-[(2,4-diaminopteridin-6-ylmethyl)-N-methylamino]benzoic acid methyl ester
- methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
- p-(2,4-Diamino-6-pteridinylmethyl)-methylaminobenzoesaeuremethylester
- AKOS030254661
- NSC-133722
- DTXSID70299929
- methyl 4-[(2, 4-diaminopteridin-6-yl)methyl-methylamino]benzoate
- NSC133722
- FT-0665461
- 23853-09-0
- J-015237
- CHEMBL175324
- Methyl 4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoate
- 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Methyl Ester; Methyl 4-Amino-4-deoxy-10-methyl Pteroate; NSC 133722;
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- Inchi: InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22)
- InChI Key: FBFNJDZYIIOJMK-UHFFFAOYSA-N
- SMILES: COC(C1C=CC(N(CC2=CN=C3N=C(N=C(N)C3=N2)N)C)=CC=1)=O
Computed Properties
- Exact Mass: 339.14400
- Monoisotopic Mass: 339.144
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.8
- Topological Polar Surface Area: 133A^2
Experimental Properties
- Density: 1.428
- Boiling Point: 639°C at 760 mmHg
- Flash Point: 340.2°C
- Refractive Index: 1.736
- PSA: 133.14000
- LogP: 2.16960
DAMPA Methyl Ester Security Information
DAMPA Methyl Ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
DAMPA Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D136525-5mg |
DAMPA Methyl Ester |
23853-09-0 | 5mg |
$339.00 | 2023-05-18 | ||
TRC | D136525-10mg |
DAMPA Methyl Ester |
23853-09-0 | 10mg |
$632.00 | 2023-05-18 | ||
TRC | D136525-25mg |
DAMPA Methyl Ester |
23853-09-0 | 25mg |
$1453.00 | 2023-05-18 | ||
TRC | D136525-2.5mg |
DAMPA Methyl Ester |
23853-09-0 | 2.5mg |
$ 184.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500865-2.5 mg |
DAMPA Methyl Ester, |
23853-09-0 | 2.5 mg |
¥2,858.00 | 2023-07-10 | ||
TRC | D136525-1mg |
DAMPA Methyl Ester |
23853-09-0 | 1mg |
$ 98.00 | 2023-09-08 | ||
TRC | D136525-2mg |
DAMPA Methyl Ester |
23853-09-0 | 2mg |
$ 161.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500865-2.5mg |
DAMPA Methyl Ester, |
23853-09-0 | 2.5mg |
¥2858.00 | 2023-09-05 |
DAMPA Methyl Ester Related Literature
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on DAMPA Methyl Ester
Comprehensive Analysis of DAMPA Methyl Ester (CAS No. 23853-09-0): Properties, Applications, and Industry Trends
DAMPA Methyl Ester (CAS 23853-09-0) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. As a methyl ester derivative, it exhibits unique reactivity patterns that make it valuable for constructing complex molecular architectures. Researchers increasingly focus on its role in peptide coupling reactions and as a protecting group strategy in multi-step syntheses.
The compound's molecular structure features both ester functionality and aromatic characteristics, allowing dual reactivity modes under different conditions. Recent studies highlight its utility in green chemistry applications, particularly when paired with biocatalytic transformations – a trending topic in sustainable chemistry forums. Analytical techniques like HPLC purity analysis and mass spectrometry characterization are commonly employed for quality control.
In material science, 23853-09-0 serves as precursor for functionalized polymers with tunable hydrophobicity. Industry reports indicate growing demand for such tailor-made monomers in specialty coatings and adhesives. The compound's thermal stability profile (typically stable up to 150°C) makes it suitable for various high-temperature processes – a key consideration for manufacturers optimizing production protocols.
From a regulatory perspective, proper handling of DAMPA Methyl Ester requires standard laboratory safety practices. While not classified as hazardous under major chemical inventories, appropriate ventilation controls and personal protective equipment (PPE) should always be used. Storage recommendations typically suggest anhydrous conditions at room temperature to maintain stability.
The synthesis of CAS 23853-09-0 often involves esterification optimization – a process where reaction parameters significantly impact yield and purity. Modern approaches employ continuous flow chemistry techniques to enhance reproducibility, addressing common questions about scale-up challenges in fine chemical production. Analytical data sheets should always include residual solvent analysis and isomeric purity verification.
Emerging applications explore DAMPA Methyl Ester's potential in electronic materials. Its conjugated system shows promise for organic semiconductor development, particularly in flexible electronics – a rapidly growing market segment. Researchers are investigating its charge transport properties through computational modeling and thin-film characterization techniques.
Quality specifications for 23853-09-0 typically require ≥98% purity by chromatographic analysis, with strict limits on heavy metal contaminants. Reputable suppliers provide comprehensive certificates of analysis (CoA) including NMR spectral data and elemental composition verification. These documentation practices align with current GMP standards for pharmaceutical intermediates.
Environmental fate studies indicate DAMPA Methyl Ester undergoes biodegradation under aerobic conditions, though rates vary depending on microbial communities. This information helps address sustainability concerns in chemical manufacturing. Life cycle assessment (LCA) approaches are being applied to evaluate its environmental footprint compared to alternative reagents.
The global market for specialty esters like 23853-09-0 shows steady growth, driven by demand from advanced material sectors. Pricing trends reflect fluctuations in raw material availability and specialty chemical logistics costs. Procurement specialists should monitor supply chain dynamics and maintain relationships with multiple qualified suppliers to ensure consistent access.
Recent patent literature reveals innovative applications of DAMPA Methyl Ester in photoresist formulations for semiconductor manufacturing. Its radiation sensitivity and developing characteristics make it suitable for next-gen lithography processes. These developments align with industry needs for miniaturized electronic components.
Analytical method development for CAS 23853-09-0 continues to evolve, with UHPLC techniques now enabling faster purity assessments. Stability studies examine hydrolytic degradation pathways under various pH conditions – critical data for formulators designing compatible reagent systems. These advancements support more efficient quality assurance protocols in production environments.
Academic research explores catalytic asymmetric reactions using DAMPA Methyl Ester derivatives, particularly in constructing chiral building blocks for medicinal chemistry. The compound's stereoelectronic properties facilitate interesting diastereoselective transformations, making it valuable for pharmaceutical innovation pipelines.
Handling and storage best practices for 23853-09-0 emphasize protection from moisture absorption and oxidative degradation. Technical bulletins recommend argon atmosphere storage for long-term stability, especially for high-purity grades used in sensitive applications. These protocols help maintain the compound's reaction performance consistency over time.
Future research directions may explore DAMPA Methyl Ester's potential in bioorthogonal chemistry and click chemistry applications. Its balanced reactivity-selectivity profile could enable new bioconjugation strategies – a hot topic in chemical biology circles. Such developments would expand its utility beyond traditional synthetic applications.
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